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Compound of Interest

Compound Name: Aculeacin A

Cat. No.: B036043

Introduction

Aculeacin A is a lipopeptide antifungal antibiotic belonging to the echinocandin class.[1][2]
Isolated from the fungus Aspergillus aculeatus, it has been a subject of interest in the field of
antimicrobial research due to its potent and specific mechanism of action against a variety of
pathogenic yeasts and molds.[1][3][4] This document provides a comprehensive overview of
the physical and chemical properties of Aculeacin A, its mechanism of action, and the
experimental protocols used for its characterization, intended for researchers, scientists, and
professionals in drug development.

Physical Properties

Aculeacin A is typically isolated as a white, amorphous powder.[3] Its solubility profile is
characteristic of an amphiphilic molecule; it is soluble in lower alcohols such as methanol and
ethanol, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but is poorly
soluble in water and most other organic solvents.[3][4][5]

Table 1: Physical and Chemical Identification Data for Aculeacin A
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Property Value Source(s)
Molecular Formula Cs1Hs2NsO17 PubChem[1][6]
Cs0Hs1N7016 Sigma-Aldrich[4]

Molecular Weight 1079.26 g/mol MedKoo[6]
1079.2 g/mol PubChem[1]

1036.22 g/mol

Sigma-Aldrich, DFC[4][7]

Exact Mass 1078.5798 Da PubChem, MedKoo[1][6]
Appearance White amorphous powder Mizuno et al. (1977)[3]
CAS Number 58814-86-1 PubChem, Sigma-Aldrich[1][4]
Soluble in methanol, ethanol, ) ) )
N Sigma-Aldrich, Mizuno et al.
Solubility DMF, DMSO (10 mg/mL).[4][5]

Hardly soluble in water.[3] (197 NEIA]

Note: Discrepancies in molecular formula and weight may arise from different salt forms,

hydration states, or variations in the lipophilic side chain reported by different suppliers and

databases.

Chemical Structure and Spectroscopic Properties

Aculeacin A is a complex lipopeptide composed of a cyclic hexapeptide core attached to a

long-chain fatty acid (palmitic acid).[1][3][8] Acid hydrolysis of Aculeacin A yields palmitic acid

along with several amino acids, including threonine and hydroxyproline.[3][8] It is classified as

a heterodetic cyclic peptide and is a member of the echinocandin family of antifungals.[1]

Table 2: Spectroscopic Characterization of Aculeacin A
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Technique

Description and Expected Data

1H and *C NMR

Nuclear Magnetic Resonance spectroscopy
would reveal the carbon-hydrogen framework.
1H NMR signals would correspond to protons in
the amino acid residues (alpha-protons, side
chains) and the palmitic acid chain. 13C NMR
would show distinct signals for carbonyl
carbons, alpha-carbons, and carbons of the
aromatic and aliphatic side chains, confirming

the peptide and lipid components.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the
exact mass and molecular formula.[1][6]
Tandem MS (MS/MS) would be used to
sequence the peptide core by analyzing
fragmentation patterns, confirming the amino
acid sequence and the structure of the lipid side
chain.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show
characteristic absorption bands for O-H and N-H
stretching (around 3300 cm~1), C-H stretching
from the aliphatic chain (around 2900 cm~1),
and strong amide C=0 stretching (around 1650

cm™1), confirming its peptide nature.

UV-Vis Spectroscopy

Ultraviolet-Visible spectroscopy would likely
show absorption maxima related to the peptide
bonds and any chromophoric amino acid side
chains, such as the 4-hydroxyphenyl group

found in one of the residues.[1]

Mechanism of Antifungal Action

The primary mode of action for Aculeacin A is the specific, non-competitive inhibition of the

enzyme [3-1,3-glucan synthase.[2][7][11][12] This enzyme is critical for the biosynthesis of

© 2025 BenchChem. All rights reserved.

3/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/53297328
https://www.medkoo.com/products/41559
https://pmc.ncbi.nlm.nih.gov/articles/PMC12394793/
https://www.mdpi.com/1422-0067/14/3/5402
https://pubchem.ncbi.nlm.nih.gov/compound/53297328
https://www.benchchem.com/product/b036043?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3030354/
https://discofinechem.com/products/aculeacin-a/
https://www.jstage.jst.go.jp/article/antibiotics1968/35/2/35_2_210/_article
https://pubmed.ncbi.nlm.nih.gov/7042671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

B-1,3-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian
cells, making it an excellent target for selective antifungal therapy.[13][14]

By inhibiting this enzyme, Aculeacin A disrupts the integrity of the fungal cell wall.[4][13] This
leads to osmotic instability and, ultimately, cell lysis, particularly in actively growing regions
such as the tips of yeast buds.[13] This mechanism confers fungicidal activity against
susceptible organisms like Candida albicans and Saccharomyces cerevisiae.[11][12][13]
Interestingly, Aculeacin A can exhibit a paradoxical dose-response, where its lethal efficacy is
greatest at moderate concentrations (e.g., 0.08 to 1.25 ug/ml for C. albicans) and is reduced at

higher concentrations.[11][12]
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Aculeacin A Action

Inactivates
Aculeacin A B-1,3-Glucan Synthase
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Caption: Mechanism of action of Aculeacin A targeting fungal cell wall synthesis.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)

The MIC of Aculeacin A against a fungal strain is determined using a standardized broth
microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute
(CLSI).[15][16]
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Methodology:

e Preparation of Drug Dilutions: A stock solution of Aculeacin A is prepared in a suitable
solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate
using a growth medium like RPMI-1640.

e Inoculum Preparation: Fungal colonies from a fresh agar plate are suspended in sterile
saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted
in the growth medium to achieve a specified final concentration (e.g., 0.5-2.5 x 103
CFU/mL).

 Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate
containing the drug dilutions. A drug-free well serves as a positive control for growth.

 Incubation: The plate is incubated at 35°C for 24—-48 hours.

o MIC Determination: The MIC is defined as the lowest concentration of Aculeacin A that
causes complete, or near-complete, inhibition of visible fungal growth compared to the
control well.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b036043?utm_src=pdf-body
https://www.benchchem.com/product/b036043?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare serial dilutions Prepare standardized
of Aculeacin Ain fungal inoculum
96-well plate (0.5 McFarland)

N/

Add inoculum to
each well

'

Incubate plate
(35°C, 24-48h)

'

Visually inspect wells
for fungal growth

'

Determine MIC:
Lowest concentration
with no growth

Click to download full resolution via product page

Caption: Standard experimental workflow for MIC determination by broth microdilution.
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In Vitro B-1,3-Glucan Synthase Activity Assay

This assay measures the inhibitory effect of Aculeacin A on the enzymatic activity of 3-1,3-

glucan synthase by quantifying the incorporation of radiolabeled glucose into glucan.[17]

Methodology:

Enzyme Preparation: A crude membrane fraction containing (3-1,3-glucan synthase is
prepared from fungal protoplasts or mycelia through homogenization and differential
centrifugation.

Reaction Mixture: The reaction is set up in a buffer containing the membrane fraction, a
substrate (radiolabeled UDP-[**C]-glucose), and varying concentrations of Aculeacin A. A
control reaction without the inhibitor is run in parallel.

Enzymatic Reaction: The mixture is incubated at an optimal temperature (e.g., 30°C) to allow
for the synthesis of glucan.

Product Isolation: The reaction is stopped, and the newly synthesized, insoluble *C-labeled
glucan polymer is separated from the soluble, unreacted UDP-[**C]-glucose by filtration (e.qg.,
through a glass fiber filter).

Quantification: The radioactivity retained on the filter is measured using a scintillation
counter.

Data Analysis: The amount of radioactivity is proportional to the enzyme's activity. The
percentage of inhibition is calculated by comparing the activity in the presence of Aculeacin
A to the control.
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Caption: Workflow for the in vitro 3-1,3-glucan synthase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical
Properties of Aculeacin A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036043#physical-and-chemical-properties-of-
aculeacin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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